乙二胺四乙酸二酐

概览

描述

Ethylenediaminetetraacetic dianhydride (EDTAD) is a chemical compound used in the synthesis of various polymeric materials. It is known for its ability to form crosslinked structures, particularly in the creation of hydrogels, which are networks of polymer chains that can retain a large amount of water. These hydrogels have applications in various fields, including biomedical and environmental engineering .

Synthesis Analysis

EDTAD is synthesized and used as a crosslinking agent in the formation of hydrogels. For instance, it has been reacted with poly(vinyl alcohol) to create crosslinked hydrogels with varying degrees of crosslinking density, which is controlled by the OH/anhydride ratios used in the synthesis . Another synthesis approach involves condensation polymerization with piperazine, resulting in a positively thermo-sensitive hydrogel . Additionally, EDTAD has been used to synthesize amide derivatives with aromatic groups through acylation reactions .

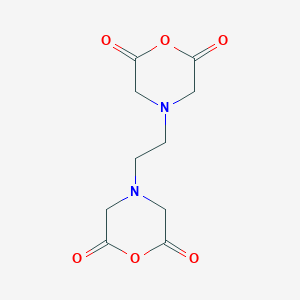

Molecular Structure Analysis

The molecular structure of EDTAD-based polymers is characterized by the presence of amide bonds and carboxyl groups. These functional groups contribute to the formation of strong intermolecular and intramolecular hydrogen bonds, which are crucial for the physical properties of the resulting hydrogels . The crystallographic studies of ethylenediaminetetraacetic acid, the parent compound of EDTAD, reveal that it crystallizes in the monoclinic system and possesses a cis conformation with two-fold symmetry .

Chemical Reactions Analysis

EDTAD is reactive towards various chemical species. For example, it can be converted into its triacetate form by peroxotitanate(IV), which facilitates the elimination of the pendant acetoxylate group through strong chelation . This reactivity is also exploited in the synthesis of metal chelates, where EDTAD and its derivatives form complexes with metal ions, influenced by the charge/size ratio of the metal ion .

Physical and Chemical Properties Analysis

The physical and chemical properties of EDTAD-derived materials are influenced by their molecular structure and the degree of crosslinking. The hydrogels synthesized from EDTAD exhibit high swelling ratios, which are sensitive to pH and ionic strength but not to temperature . The thermo-sensitive hydrogel based on EDTAD and piperazine shows a reversible phase transition with changes in temperature, and its transition temperature can be adjusted by altering the polymer concentration . The oligomeric complexes of EDTAD with gadolinium have been characterized, indicating potential applications in medical imaging .

科研应用

大环配体合成

乙二胺四乙酸二酐(EDTAD)已被用于合成新的大环配体。一个例子是与乙二胺进行缩合反应,形成带有乙酸基团的12元和24元大环。这些大环在与铜(II)和锰(II)等金属络合方面具有应用(Inoue et al., 1992)。

吸附和水处理

EDTAD修饰材料已被广泛研究用于吸附和水处理应用。例如,经EDTAD修饰的甘蔗渣对亚甲基蓝和孔雀绿等染料显示出显著增强的吸附能力(Xing et al., 2010; Xing & Deng, 2009)。此外,使用EDTAD的化学改性纤维素滤纸在水中重金属修复方面显示出有希望的结果(d'Halluin et al., 2017)。

聚合物合成和表征

在聚合物科学中,EDTAD被用于创造新型聚合物。例如,由EDTAD和1,4-丁二胺合成的聚酰胺酸已被研究用于各种应用的潜力(Padavan & Wan, 2010)。此外,包含EDTAD的交联聚乙烯醇(PVA)水凝胶已被开发,展示出对pH和离子强度敏感的有趣膨胀行为(Ruiz et al., 2001)。

热敏材料

使用EDTAD开发热敏水凝胶,如聚(乙二胺四乙酸二酐-对哌嗪)水凝胶,展示了EDTAD在创造对温度变化敏感的材料方面的多功能性(Sun et al., 2012)。

生物医学应用

在生物医学领域,研究了经EDTAD修饰的草酸脱羧酶对草酸钙的增强吸附,可能有助于治疗某些类型的肾结石(Cai et al., 2018)。此外,使用EDTAD合成的纤维素-EDTA共轭物表现出抗微生物活性,并对哺乳动物细胞对抗细菌细胞具有保护作用(Luo et al., 2013)。

Safety And Hazards

未来方向

性质

IUPAC Name |

4-[2-(2,6-dioxomorpholin-4-yl)ethyl]morpholine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6/c13-7-3-11(4-8(14)17-7)1-2-12-5-9(15)18-10(16)6-12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLIXZIAIMAECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)CN1CCN2CC(=O)OC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333605 | |

| Record name | Ethylenediaminetetraacetic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylenediaminetetraacetic dianhydride | |

CAS RN |

23911-25-3 | |

| Record name | Ethylenediaminetetraacetic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediaminetetraacetic dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)